1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of chlorine and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one include:
1-Chloropropan-2-one: A simpler analog with similar reactivity but lacking the trifluoromethoxy group.
1-Chloro-3-phenylpropane: Another related compound with a different substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3 |
InChI Key |
OKXZZAJRJKHTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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